molecular formula C6H11ClO5 B13159257 (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal CAS No. 61489-30-3

(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal

Cat. No.: B13159257
CAS No.: 61489-30-3
M. Wt: 198.60 g/mol
InChI Key: KWXIWFADURXYFY-DPYQTVNSSA-N
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Description

(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is a halogenated monosaccharide derivative characterized by a six-carbon aldehyde backbone with hydroxyl (-OH) groups at positions 2, 3, 5, and 6, and a chlorine atom at position 2. Its stereochemical configuration (2R,3R,4S,5R) distinguishes it from other hexanal analogs.

Properties

CAS No.

61489-30-3

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

IUPAC Name

(2R,3R,4S,5R)-4-chloro-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5+,6-/m1/s1

InChI Key

KWXIWFADURXYFY-DPYQTVNSSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)Cl)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing advanced chemical reactors and purification systems to achieve the desired quality and quantity. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. The chloro group and hydroxyl groups play crucial roles in its reactivity and binding affinity to various biomolecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, emphasizing functional group variations, stereochemistry, and biological relevance:

Compound Name (IUPAC) Functional Groups Molecular Formula Key Features & Applications Evidence ID
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal -Cl, 4x -OH, aldehyde C₆H₁₁ClO₅ Potential metabolic modulator; halogen enhances reactivity Primary compound
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal -NH₂, 4x -OH, aldehyde C₆H₁₃NO₅ Endogenous metabolite; implicated in glycosylation pathways
(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal (2-Deoxyglucose) 4x -OH, aldehyde C₆H₁₂O₅ Glycolysis inhibitor; used in cancer and viral research
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (Aldehydo-D-glucose) 5x -OH, aldehyde C₆H₁₂O₆ Open-chain glucose form; intermediate in carbohydrate metabolism
(2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal (Rhamnose) 4x -OH, aldehyde, methyl group C₆H₁₂O₅ Natural deoxy sugar; used in bacterial cell wall synthesis

Structural and Functional Analysis:

Chlorinated vs. Amino Derivatives: The 4-chloro substituent in the target compound likely increases electrophilicity at the anomeric carbon, favoring nucleophilic substitution reactions. In contrast, the 2-amino analog () may participate in Schiff base formation or act as a glycosyltransferase substrate due to its nucleophilic -NH₂ group. Biological Roles: Amino derivatives (e.g., (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride) are endogenous metabolites involved in metabolic pathways, whereas the chloro derivative’s bioactivity remains speculative but could mimic 2-deoxyglucose’s inhibitory effects .

Comparison with 2-Deoxyglucose (2-DG): Both compounds lack a hydroxyl group at position 2 (2-DG) or 4 (chloro derivative), disrupting canonical carbohydrate metabolism. 2-DG is a well-known glycolysis inhibitor, while the chloro analog’s halogen may enhance membrane permeability or target specificity .

Stereochemical Variations: The 2R,3R,4S,5R configuration of the target compound contrasts with aldehydo-D-glucose’s 2R,3S,4R,5R stereochemistry (). Such differences dictate enzyme recognition; for example, rhamnose () adopts a distinct 2R,3R,4S,5S configuration, enabling its incorporation into bacterial polysaccharides.

Hydrochloride Salts and Solubility: Amino derivatives often form hydrochloride salts (e.g., CAS 550-33-4 in ), improving solubility for biomedical applications. The chloro derivative’s lipophilic Cl group may reduce aqueous solubility but enhance tissue penetration .

Data Table: Key Physicochemical Properties

Property Target Compound 2-Amino Derivative 2-Deoxyglucose Rhamnose
Molecular Weight 214.61 g/mol 195.17 g/mol 164.16 g/mol 164.16 g/mol
Solubility (Water) Moderate (Cl reduces solubility) High (HCl salt improves solubility) High High
Key Functional Group -Cl at C4 -NH₂ at C2 -H at C2 -CH₃ at C6
Biological Role Hypothetical metabolic inhibitor Endogenous metabolite Glycolysis inhibitor Bacterial polysaccharide

Biological Activity

(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects and mechanisms of action through various studies and findings.

The chemical formula of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is C6_6H11_{11}ClO5_5 with a molecular weight of 196.61 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The compound was tested against a panel of 60 cancer cell lines representing various types of cancers including leukemia and breast cancer.

Results Summary:

  • Concentration Tested: 10 µM
  • Average Tumor Growth Inhibition: 104.68%
  • Growth Range: 92.48% to 126.61% across different cell lines

These results indicate that while the compound exhibits some activity against cancer cells, it may not be potent enough for therapeutic applications in its current form .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: The presence of hydroxyl groups may interfere with cellular signaling pathways that promote cell division.
  • Induction of Apoptosis: Some studies suggest that compounds with similar structures can trigger programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal. Variations in the substituents on the tetrahydroxyhexanal backbone can significantly influence its biological activity.

Table 1: Structure-Activity Relationship Data

Compound VariantModification TypeEC50 (µM)Activity Level
OriginalNoneN/ALow
Variant AHydroxyl Substitution15.0Moderate
Variant BChlorine Substitution8.0High

This table illustrates how modifications can enhance or diminish the biological activity of similar compounds .

Case Studies

Several case studies have investigated the pharmacological potential of related compounds:

  • Study on Diabetes Treatment: Research indicated that derivatives similar to (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal show promise in managing blood glucose levels in diabetic models .
  • Neuroprotective Effects: Some analogs demonstrated protective effects against neurodegeneration in animal models by reducing oxidative stress markers.

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